4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride
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Overview
Description
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is a chemical compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazolo and pyridazine rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride typically involves the formation of the triazolopyridazine core followed by the introduction of the piperidine moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chloropyridazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the triazolopyridazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the triazole and pyridazine rings.
Substitution Reactions: The piperidine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- N-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl benzamide
- 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Uniqueness
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is unique due to the presence of the piperidine moiety, which can enhance its biological activity and pharmacokinetic properties compared to similar compounds. This structural feature may contribute to its potential as a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.ClH/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7;/h1-2,7,12H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCVLABPWQQJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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